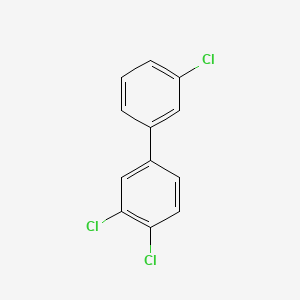

3,3',4-Trichlorobiphenyl

Overview

Description

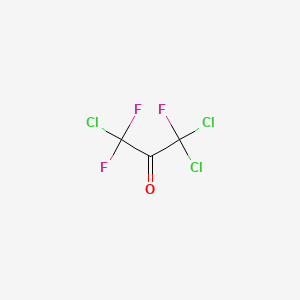

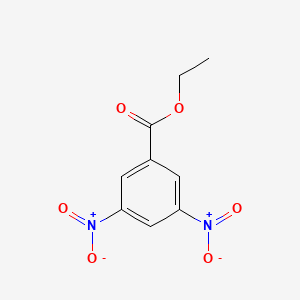

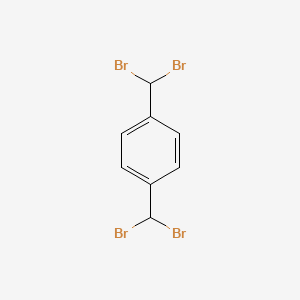

3,3’,4-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,3’,4-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production methods for polychlorinated biphenyls, including 3,3’,4-Trichlorobiphenyl, often involve large-scale chlorination processes. These methods are designed to produce specific PCB congeners by controlling the reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents .

Chemical Reactions Analysis

Types of Reactions

3,3’,4-Trichlorobiphenyl undergoes various chemical reactions, including:

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals (OH) in the atmosphere.

Reduction: Hydrogen gas with a catalyst.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

Oxidation: Hydroxylated PCBs, peroxy radicals.

Reduction: Dechlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

Scientific Research Applications

3,3’,4-Trichlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used in research to understand the behavior and fate of PCBs in the environment, their bioaccumulation in living organisms, and their potential health effects . Additionally, it serves as a model compound in studies investigating the mechanisms of PCB toxicity and the development of remediation strategies .

Mechanism of Action

The mechanism of action of 3,3’,4-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in the metabolism of xenobiotic chemicals, particularly those encoding phase I and phase II enzymes such as cytochrome P450 . This activation leads to various biochemical and toxic effects, including disruption of cell function and regulation of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

3,3’,4,4’-Tetrachlorobiphenyl: Another PCB congener with similar chemical properties but with an additional chlorine atom.

2,3,4-Trichlorobiphenyl: A PCB congener with chlorine atoms at different positions on the biphenyl ring.

Uniqueness

3,3’,4-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct structure makes it a valuable compound for studying the specific interactions and toxicological profiles of PCBs .

Properties

IUPAC Name |

1,2-dichloro-4-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBVPKZLIBDTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865879 | |

| Record name | 3,3',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-69-6 | |

| Record name | 3,3',4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5SQ83RB4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 3,3',4-Trichlorobiphenyl (PCB 35)?

A1: this compound (PCB 35) crystallizes in the orthorhombic system with the space group P21221. The unit cell dimensions are a = 10.665(8) Å, b = 3.825(3) Å, and c = 14.086(9) Å. [] The structure reveals a non-planar geometry with a dihedral angle of 33(2)° between the two phenyl rings. [] This non-planar conformation is likely due to the steric hindrance caused by the chlorine atoms in the 3 and 3' positions.

Q2: How does the structure of this compound (PCB 35) compare to a related compound?

A2: While both this compound (PCB 35) and 2,3,3'-trichlorobiphenyl (PCB 20) are trichlorinated biphenyls, their crystal structures differ. PCB 35 exhibits a dihedral angle of 33(2)° between the phenyl rings, [] while PCB 20 displays a larger dihedral angle of 52°. [] This difference in dihedral angle highlights how the position of chlorine substitution influences the overall conformation of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.